Acetyl hexapeptide-49

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

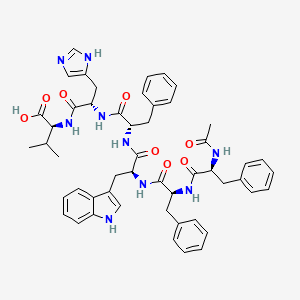

Acetyl hexapeptide-49, also known as this compound, is a peptide-based complex ingredient widely used in personal care products. It is known for its soothing, anti-inflammatory, anti-allergic, and hydrating effects. The active ingredient is a hexapeptide with the sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH. This compound reduces the activity of Proteinase-activated receptor 2 (PAR-2) by up to 80%, which is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl hexapeptide-49 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl hexapeptide-49 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of these reactions is the hexapeptide this compound itself, which is used in various formulations for its beneficial properties .

Applications De Recherche Scientifique

Acetyl hexapeptide-49 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model peptide in studies of peptide synthesis and stability.

Biology: Investigated for its role in modulating inflammatory responses and skin barrier function.

Medicine: Explored for its potential in treating skin conditions such as dermatitis and eczema.

Industry: Incorporated into personal care products for its soothing and hydrating effects

Mécanisme D'action

Acetyl hexapeptide-49 exerts its effects by reducing the activity of Proteinase-activated receptor 2 (PAR-2) on skin mast cells. This receptor is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8. By inhibiting PAR-2, this compound reduces the inflammatory response and allergic reactions in the skin. It also helps restore skin barrier function and reduces stinging and itching sensations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetyl hexapeptide-8: Known for its anti-wrinkle properties.

Palmitoyl pentapeptide-4: Used for its collagen-boosting effects.

Palmitoyl tripeptide-1: Known for its skin-repairing properties.

Uniqueness of Acetyl hexapeptide-49

This compound is unique in its ability to specifically target and reduce the activity of PAR-2, making it particularly effective in reducing inflammation and allergic reactions. Its hydrating and soothing properties also set it apart from other peptides used in personal care products .

Propriétés

Formule moléculaire |

C40H47N7O6 |

|---|---|

Poids moléculaire |

738.02 |

Stockage |

Common storage 2-8℃, long time storage -20℃. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.